molecular formula C6H4F3NO2S B14382099 Carbamic acid, 2-thienyl-, trifluoromethyl ester CAS No. 89564-08-9

Carbamic acid, 2-thienyl-, trifluoromethyl ester

Cat. No.: B14382099
CAS No.: 89564-08-9
M. Wt: 211.16 g/mol
InChI Key: XUJSUZCUAZGJOQ-UHFFFAOYSA-N
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Description

Carbamic acid, 2-thienyl-, trifluoromethyl ester: is a chemical compound with the molecular formula C7H4F3NO2S It is an ester derivative of carbamic acid, where the carbamic acid moiety is bonded to a 2-thienyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 2-thienyl-, trifluoromethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 2-thienyl-, trifluoromethyl ester can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

Carbamic acid, 2-thienyl-, trifluoromethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, 2-thienyl-, trifluoromethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, phenyl ester

Uniqueness

Carbamic acid, 2-thienyl-, trifluoromethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The 2-thienyl group also contributes to its unique reactivity and potential biological activity .

Properties

CAS No.

89564-08-9

Molecular Formula

C6H4F3NO2S

Molecular Weight

211.16 g/mol

IUPAC Name

trifluoromethyl N-thiophen-2-ylcarbamate

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)12-5(11)10-4-2-1-3-13-4/h1-3H,(H,10,11)

InChI Key

XUJSUZCUAZGJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)NC(=O)OC(F)(F)F

Origin of Product

United States

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